Dibutyl Oxalate (CAS 2050-60-4): A Comprehensive Technical Guide
Dibutyl Oxalate (CAS 2050-60-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl oxalate (B1200264) (CAS 2050-60-4), the diester of oxalic acid and n-butanol, is a colorless to pale yellow liquid with a faint, fruity odor.[1] This versatile organic compound finds extensive application as a plasticizer, solvent, and a key intermediate in various chemical syntheses.[1][2] Its utility spans across the production of plastics, coatings, pharmaceuticals, and dyes.[1][2] This technical guide provides an in-depth overview of dibutyl oxalate, encompassing its chemical and physical properties, detailed synthesis protocols, primary applications, and essential safety and toxicological data. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Chemical and Physical Properties
Dibutyl oxalate is characterized by its ester functional groups, which dictate its physical and chemical behavior. It is soluble in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Dibutyl Oxalate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Faint, fruity, butyl-like | [1][5] |
| Melting Point | -29 °C | [6][7] |
| Boiling Point | 239-240 °C at 760 mmHg | [5][6] |
| Density | 0.986 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.423 | |
| Flash Point | 108.89 °C (228.00 °F) (closed cup) | [5] |
| Vapor Pressure | 0.096 mmHg at 25 °C | [8] |
| Water Solubility | Limited/Insoluble | [1][4][6] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and oils | [1][5][6] |
| LogP (o/w) | 2.742 (estimated) | [4] |
Synthesis of Dibutyl Oxalate
Dibutyl oxalate can be synthesized through several routes, with the most common being the direct esterification of oxalic acid with n-butanol. Other methods include the carbonylation of carbon monoxide and transesterification.
Synthesis via Esterification of Oxalic Acid
This method involves the reaction of oxalic acid and n-butanol, typically in the presence of an acid catalyst and a water-removing agent.
Materials:
-
Oxalic acid (4.50 g, 0.05 mol)
-
n-Butanol (18.30 mL, 0.20 mol)
-
Cyclohexane (1.05 mL, 0.01 mol)
-
Zeolites (3)
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Water
Equipment:
-
100 mL three-necked flask
-
Heating mantle or electric furnace
-
Separatory funnel
-
Spherical condenser
-
Thermometer
-
Magnetic stirrer and stir bar (optional, if not using manual stirring)
-
Beaker
-
Conical flask
-
Short-necked funnel
-
Distillation apparatus
Procedure:
-
Feeding: In a 100 mL three-necked flask, sequentially add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add three zeolites to facilitate smooth boiling.
-
Apparatus Setup: Assemble the apparatus by connecting a separatory funnel containing 2.00 mL of water to the middle neck of the flask and a spherical condenser above it. Insert a thermometer into the right neck, ensuring the bulb is submerged in the reaction mixture.
-
Reflux Reaction: Begin heating the mixture. The solid oxalic acid will gradually dissolve, and the solution will become turbid. Continue heating until the solution boils and refluxes. The temperature should stabilize at approximately 115°C. Continue the reflux for 30 minutes after the separatory funnel is completely filled with water, indicating the removal of water formed during the reaction.
-
Post-treatment: After the reflux period, remove the heat source and allow the reaction mixture to cool to around 50°C. Slowly transfer the mixture to a beaker while stirring and add a saturated sodium carbonate solution dropwise until the cessation of gas evolution and the pH of the solution is neutral. This step neutralizes any unreacted acid.
-
Extraction and Drying: Transfer the neutralized mixture to a separatory funnel and wash with 10 mL of water. Discard the lower aqueous layer. Transfer the upper oily layer (crude dibutyl oxalate) to a conical flask and dry it with anhydrous magnesium sulfate for 20 minutes.
-
Purification: Filter the dried liquid through a short-necked funnel into a 25 mL round-bottom flask. Set up a distillation apparatus and distill the crude product, collecting the fraction that boils between 240-244°C.
-
Product: The resulting product is a colorless, transparent, oily liquid. Weigh the final product to calculate the yield. The expected yield is between 4-5 g.[1]
Caption: Experimental workflow for the synthesis of dibutyl oxalate via esterification.
Other Synthesis Methods
Several other catalytic systems and approaches have been developed for the synthesis of dibutyl oxalate, aiming to improve yield, reduce corrosion, and simplify post-treatment.[9] These methods are summarized below.
-
Catalytic Esterification: Various catalysts can be employed for the esterification of oxalic acid with n-butanol, including potassium bisulfate, ferric chloride hexahydrate, supported aluminum trichloride, tin tetrachloride pentahydrate, and copper sulfate.[9]
-
Carbon Monoxide Coupling: Dibutyl oxalate can be prepared directly through the carbonylation reaction of carbon monoxide, n-butanol, and oxygen in the presence of a PdCl₂-CuCl oxidation-reduction catalytic system.[9]
-
Transesterification: This method involves the exchange of the alkyl group of an existing oxalate ester with a butyl group from butanol.
Caption: Overview of the primary synthesis routes for dibutyl oxalate.
Applications
Dibutyl oxalate is a versatile compound with a broad range of applications in various industries.
-
Plasticizer: It is widely used as a plasticizer in the manufacturing of polymers such as vinyl, cellulose (B213188) acetate, and rubber, enhancing their flexibility and durability.[1][2]
-
Solvent: It serves as a solvent for nitrocellulose, cellulose esters and ethers, perfumes, and in the production of coatings.[2][4][9]
-
Chemical Intermediate: Dibutyl oxalate is a crucial intermediate in organic synthesis for the production of pharmaceuticals, dyes, and other fine chemicals.[2] It can be used in reactions like esterification and transesterification to create other organic compounds.[2]
-
Cosmetics: In the cosmetics industry, it functions as a chelating agent, hair conditioning agent, and solvent.[10][11]
-
Other Industrial Uses: It is also used as a precipitating agent in rare-earth metal processing, a bleaching agent in the textile and wood industries, a rust remover for metal treatment, and in wastewater treatment.[5][10]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of dibutyl oxalate.
Table 2: Spectroscopic Data for Dibutyl Oxalate
| Technique | Key Features/Peaks | Reference |
| ¹H NMR | Data available for 90 MHz in CDCl₃. | [9] |
| ¹³C NMR | Data available. | [7] |
| Mass Spectrometry (MS) | EI-B mass spectra are available, with prominent peaks at m/z 57.0, 41.0, 29.0, 56.0, and 27.0. | [7][10] |
| Infrared Spectroscopy (IR) | IR spectra (liquid film) are available. | [12][13] |
Safety and Toxicology
Dibutyl oxalate requires careful handling due to its potential health effects. The available safety and toxicological data are summarized below.
Table 3: Hazard Identification and Classification
| Hazard Class | Classification | Hazard Statement | Reference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][12] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [7][12] |
| Respiratory or Skin Sensitization | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | [7][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [7][12] |
Toxicological Profile:
-
Acute Toxicity: While specific LD50 data for dibutyl oxalate is limited, related oxalate esters like diethyl oxalate are considered harmful if swallowed, with reported signs of toxicity including disturbed respiration, muscle twitching, kidney damage, and central nervous system effects. Upon absorption, oxalate esters are expected to hydrolyze to the parent alcohol and the oxalate anion, with the latter being the main contributor to systemic toxicity.
-
Irritation and Sensitization: Dibutyl oxalate is classified as a skin and eye irritant and a skin sensitizer.[7][12] It may cause respiratory irritation upon inhalation.[7][12]
-
Chronic Exposure: Prolonged exposure to oxalates can lead to the formation of calcium oxalate crystals, which are a major component of kidney stones.
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles and a face shield are recommended).[12]
-
Ventilation: Use only in a well-ventilated area to avoid inhaling vapors, mist, or gas.[5][12]
-
Handling: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]
-
Spills: In case of a spill, soak up with an inert absorbent material and dispose of as hazardous waste. Do not let the product enter drains.[5][12]
Conclusion
Dibutyl oxalate is a commercially significant chemical with a well-established profile of properties, synthesis methods, and applications. Its role as a plasticizer and chemical intermediate makes it a valuable compound in numerous industrial processes. This guide provides essential technical information for researchers and professionals, emphasizing detailed experimental protocols and structured data presentation to facilitate its safe and effective use in scientific and developmental endeavors. A thorough understanding of its chemical behavior and toxicological profile is crucial for its responsible application.
References
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